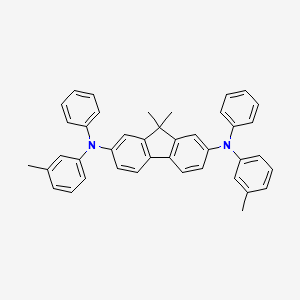
Dmfl-tpd
概要
説明
科学的研究の応用
DMFL-TPD has a wide range of applications in scientific research, including:
Biology: Investigated for its potential use in biosensors and bioimaging applications.
Medicine: Explored for its potential in drug delivery systems and as a component in medical imaging devices.
作用機序
Target of Action
DMFL-TPD, or N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)-2,7-diamino-9,9-dimethyl-fluorene, is primarily used in the field of Organic Light-Emitting Diodes (OLED) as a hole transport / electron blocking layer . Its primary targets are the electronic structures within these devices, where it plays a crucial role in the transport and blocking of electrons.
Mode of Action
This compound interacts with its targets by facilitating the movement of holes (positive charges) and blocking the flow of electrons within the OLED structure . This interaction results in the efficient operation of the OLED, contributing to the overall performance of the device.
Biochemical Pathways
It helps maintain the balance of charge within the device, ensuring the efficient emission of light .
Pharmacokinetics
Its properties related to stability, sublimation, and molecular weight are critical for its function in oleds .
Result of Action
The molecular and cellular effects of this compound’s action are observed in the performance of the OLED. By effectively transporting holes and blocking electrons, this compound contributes to the efficient emission of light from the OLED, impacting the device’s brightness and color accuracy .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, humidity, and the presence of oxygen can affect its performance and lifespan within an OLED . Therefore, OLEDs are often designed and packaged to protect compounds like this compound from adverse environmental conditions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of DMFL-TPD typically involves the reaction of 2,7-diamino-9,9-dimethyl-fluorene with 3-methylphenyl and phenyl groups. The reaction is carried out under controlled conditions to ensure high purity and yield. The process involves multiple steps, including nitration, reduction, and amination reactions .
Industrial Production Methods: In industrial settings, this compound is produced through a scalable synthetic route that ensures consistent quality and high yield. The process involves the use of advanced purification techniques such as sublimation to achieve the desired purity levels required for optoelectronic applications .
化学反応の分析
Types of Reactions: DMFL-TPD undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents and catalysts.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
類似化合物との比較
DMFL-TPD is compared with other similar compounds such as:
N,N’-Bis(3-methylphenyl)-N,N’-bis(phenyl)-2,7-diamino-9,9-diphenyl-fluorene (DPFL-TPD): Similar in structure but with different substituents, leading to variations in charge transport properties and thermal stability.
Triphenylamine derivatives (TPAs): Known for their semiconducting charge transport and redox properties, but this compound offers better thermal stability and higher charge mobility.
Naphthyl-substituted benzidines (NPBs): Used as hole transport materials but this compound provides superior performance in terms of charge transport and device efficiency.
This compound stands out due to its unique combination of high thermal stability, excellent charge transport properties, and versatility in various applications, making it a preferred choice in the field of optoelectronics.
特性
IUPAC Name |
9,9-dimethyl-2-N,7-N-bis(3-methylphenyl)-2-N,7-N-diphenylfluorene-2,7-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H36N2/c1-29-13-11-19-33(25-29)42(31-15-7-5-8-16-31)35-21-23-37-38-24-22-36(28-40(38)41(3,4)39(37)27-35)43(32-17-9-6-10-18-32)34-20-12-14-30(2)26-34/h5-28H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBXDAMWVRMLOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C4(C)C)C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC(=C7)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H36N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572451 | |
| Record name | 9,9-Dimethyl-N~2~,N~7~-bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677350-83-3 | |
| Record name | 9,9-Dimethyl-N~2~,N~7~-bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















